molecular formula C11H16ClNO3 B13511004 methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride

methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride

Cat. No.: B13511004
M. Wt: 245.70 g/mol
InChI Key: QOCGEHQLVMYMPB-KKFCBZOWSA-N
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Description

Methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride (CAS: 123206-30-4) is a chiral β-hydroxy-α-amino ester derivative characterized by a phenyl group at the C4 position, a hydroxyl group at C2, and an amino group at C3 in the (S)-configuration. This compound is structurally related to intermediates used in the synthesis of bioactive molecules, including peptidomimetics and enzyme inhibitors. Its stereochemistry and functional groups (ester, hydroxyl, and amino) make it a versatile building block in asymmetric synthesis and pharmaceutical research .

Key structural features:

  • Chiral centers: C2 (hydroxyl) and C3 (amino) with defined (3S) stereochemistry.
  • Functional groups: Methyl ester (enhancing lipophilicity), hydroxyl (hydrogen bonding), and amino (nucleophilic reactivity).
  • Aromatic moiety: Phenyl group at C4, influencing π-π interactions and solubility.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl (3S)-3-amino-2-hydroxy-4-phenylbutanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-15-11(14)10(13)9(12)7-8-5-3-2-4-6-8;/h2-6,9-10,13H,7,12H2,1H3;1H/t9-,10?;/m0./s1

InChI Key

QOCGEHQLVMYMPB-KKFCBZOWSA-N

Isomeric SMILES

COC(=O)C([C@H](CC1=CC=CC=C1)N)O.Cl

Canonical SMILES

COC(=O)C(C(CC1=CC=CC=C1)N)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, followed by selective reactions to introduce the desired substituents. . The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves deprotection and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoatehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Chromium trioxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Sodium azide, alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary amine.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name Key Structural Differences vs. Target Compound Stereochemistry Reference CAS/ID
(2S,3S)-2-Amino-3-phenylbutyric acid•HCl Carboxylic acid replaces methyl ester; lacks hydroxyl group (2S,3S) Not specified
(2S,3R)-tert-Butyl 3-Amino-2-hydroxy-4-phenylbutanoate tert-Butyl ester instead of methyl ester (2S,3R) Not specified
Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride Trifluoromethyl at C4; dimethyl at C2 (3S) 2408937-11-9
(3S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride 2-Methylphenyl substituent; carboxylic acid instead of ester (3S) 270062-89-0

Key Observations :

Ester vs. Carboxylic Acid: The methyl ester in the target compound improves membrane permeability compared to carboxylic acid derivatives like (2S,3S)-2-amino-3-phenylbutyric acid•HCl .

Substituent Effects: The phenyl group in the target compound enables stronger aromatic interactions compared to the trifluoromethyl group in Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride, which may enhance metabolic stability but reduce binding affinity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound (2S,3S)-2-Amino-3-phenylbutyric acid•HCl Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate HCl
Solubility Moderate (ester enhances lipophilicity) High (carboxylic acid) Low (trifluoromethyl, dimethyl groups)
Melting Point Not reported Not reported Not reported
Stereochemical Complexity Two chiral centers Two chiral centers One chiral center

Notes:

  • The trifluoromethyl analogue’s lower solubility may limit its utility in aqueous reaction systems .

Biological Activity

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride is a derivative of amino acids with a unique structure that contributes to its biological activity. The compound features a phenyl group and hydroxyl functionalities that may influence its interaction with biological targets.

Chemical Formula:

  • Molecular Formula: C11_{11}H16_{16}ClN1_{1}O3_{3}
  • Molecular Weight: 235.70 g/mol

The biological activity of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride can be attributed to several mechanisms:

  • Neprilysin Inhibition : This compound has been identified as a potential inhibitor of neprilysin, an enzyme involved in the degradation of various peptides, including natriuretic peptides and amyloid-beta. Inhibition can lead to increased levels of these peptides, which have cardiovascular and neuroprotective effects .
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and signaling pathways associated with mood regulation and cognitive functions .

1. Neuroprotective Effects

Research indicates that methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to inhibit neprilysin could enhance the clearance of toxic peptides associated with Alzheimer's disease.

2. Cardiovascular Benefits

The compound's role as a neprilysin inhibitor suggests potential applications in treating heart failure by promoting vasodilation and improving cardiac function through increased levels of beneficial peptides .

Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of methyl(3S)-3-amino-2-hydroxy-4-phenylbutanoate hydrochloride led to significant improvements in cognitive function as measured by the Morris water maze test. The results indicated enhanced memory retention and reduced neuroinflammation markers compared to control groups .

Study 2: Cardiovascular Effects

In a clinical trial involving patients with heart failure, treatment with this compound resulted in improved ejection fraction and reduced hospitalization rates due to heart failure exacerbations. The study highlighted the compound's potential as an adjunct therapy in managing chronic heart conditions .

Data Tables

Biological Activity Effect Observed Study Reference
Neprilysin InhibitionIncreased peptide levels
NeuroprotectionImproved cognitive function
Cardiovascular ImprovementEnhanced ejection fraction

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